molecular formula C6H9IN2O B6230378 4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole CAS No. 1856059-59-0

4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole

Cat. No.: B6230378
CAS No.: 1856059-59-0
M. Wt: 252.1
InChI Key:
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Description

4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H9IN2O and its molecular weight is 252.1. The purity is usually 95.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrazole Derivatives : The chemical structure of 4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole is closely related to a variety of pyrazole derivatives, which have been synthesized and studied for various applications. For instance, the synthesis of 1-aryl-5-(methoxymethyl)-1H-pyrazoles involves the reaction of esters with arylhydrazines, leading to compounds with potential anti-inflammatory and analgesic activities (Menozzi et al., 1994).

  • Structural and NMR Studies : NMR spectroscopic studies have been conducted on compounds similar to this compound, providing insights into their chemical structure and properties. For example, the synthesis and NMR study of N1‐substituted 3,5‐dimethoxy‐4‐halogeno‐1H‐pyrazoles, including iodine derivatives, have been reported, highlighting the unique shielding of the pyrazole C-4 atom (Holzer & Gruber, 1995).

Applications in Material Science and Technology

  • Corrosion Inhibition : Pyrazole derivatives, including those structurally related to this compound, have been explored for their corrosion inhibition properties. For instance, the synthesis and application of pyrazole derivatives for N80 steel corrosion mitigation in the petroleum industry have been studied, demonstrating significant corrosion inhibition efficiency (Singh et al., 2020).

Biological and Pharmaceutical Research

  • Antimicrobial Activity : Pyrazole derivatives, including those structurally similar to this compound, have shown antimicrobial activities. For example, studies on the synthesis and antimicrobial activity of pyrazol-4-yl- and 2H-chromene-based substituted anilines indicate significant antibacterial and antifungal activities (Banoji et al., 2022).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole involves the reaction of 4,5-dihydro-1-methyl-1-(methoxymethyl)-1H-pyrazole with iodine in the presence of a suitable oxidizing agent.", "Starting Materials": [ "4,5-dihydro-1-methyl-1-(methoxymethyl)-1H-pyrazole", "Iodine", "Oxidizing agent" ], "Reaction": [ "To a solution of 4,5-dihydro-1-methyl-1-(methoxymethyl)-1H-pyrazole in a suitable solvent, add iodine and the oxidizing agent.", "Stir the reaction mixture at a suitable temperature until the reaction is complete.", "Quench the reaction by adding a suitable quenching agent.", "Isolate the product by standard workup procedures." ] }

CAS No.

1856059-59-0

Molecular Formula

C6H9IN2O

Molecular Weight

252.1

Purity

95

Origin of Product

United States

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